An In-depth Technical Guide to N-Boc-2-cyclohexen-1-amine: A Versatile Allylic Amine Building Block
An In-depth Technical Guide to N-Boc-2-cyclohexen-1-amine: A Versatile Allylic Amine Building Block
Abstract
N-Boc-2-cyclohexen-1-amine is a pivotal synthetic intermediate that marries the reactivity of an allylic amine with the stability of the tert-butyloxycarbonyl (Boc) protecting group. This combination makes it a highly valuable building block for medicinal chemists and drug development professionals. The cyclohexene scaffold is a common motif in a multitude of bioactive molecules, and the protected amine allows for selective functionalization at other positions of the molecule, including the olefin. This guide provides a comprehensive overview of the structure, synthesis, characterization, and synthetic utility of N-Boc-2-cyclohexen-1-amine, offering field-proven insights for its effective application in research and development.
Molecular Structure and Physicochemical Properties
N-Boc-2-cyclohexen-1-amine, with the chemical formula C11H19NO2, features a cyclohexene ring with a Boc-protected amine substituent at the allylic position (C1). The Boc group is one of the most widely used amine protecting groups due to its stability in a broad range of reaction conditions, including basic, reductive, and many oxidative environments, while being readily removable under acidic conditions.[1][2] This stability is crucial for performing multi-step syntheses where other parts of the molecule need to be modified.[3] The presence of the double bond adjacent to the stereocenter at C1 introduces opportunities for diastereoselective reactions, making it a powerful tool in asymmetric synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl (cyclohex-2-en-1-yl)carbamate | N/A |
| Molecular Formula | C11H19NO2 | Derived |
| Molecular Weight | 197.27 g/mol | Derived |
| Appearance | Expected to be a colorless oil or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | [4] |
| CAS Number | 188591-58-8 (for (S)-enantiomer) | N/A |
Synthesis of N-Boc-2-cyclohexen-1-amine
The most direct and common method for the synthesis of N-Boc-2-cyclohexen-1-amine is the N-protection of the parent amine, 2-cyclohexen-1-amine, using di-tert-butyl dicarbonate (Boc₂O).[5] This reaction is typically high-yielding and straightforward, making it amenable to both small-scale and large-scale preparations.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the electrophilic source of the Boc group. It is preferred for its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂).[2]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to ensure solubility of both the amine starting material and Boc₂O.
-
Base (Optional but Recommended): While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (Et₃N) or conducting the reaction in a biphasic system with a mild aqueous base (e.g., NaHCO₃) is beneficial. This serves to neutralize any acidic impurities and the tert-butoxycarbonic acid byproduct, driving the reaction to completion.
Diagram: Synthetic Workflow
Caption: General workflow for the N-Boc protection of 2-cyclohexen-1-amine.
Experimental Protocol: N-Boc Protection
-
Dissolution: To a round-bottom flask, dissolve 2-cyclohexen-1-amine (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).
-
Addition of Base: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM dropwise to the stirred amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]
Purification and Characterization
Purification is critical to remove unreacted Boc₂O and other byproducts. Two primary methods are effective, depending on the scale and required purity.
Purification Methodologies
-
Flash Column Chromatography: The crude residue can be purified by flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 50% EtOAc/Hexanes).[6] This method provides high purity material suitable for all subsequent applications.
-
Solid-Phase Scavenging: For rapid purification, the reaction mixture can be passed through a cartridge containing a polymer-supported trisamine resin.[7] This resin selectively reacts with and removes the excess Boc₂O, leaving the desired N-Boc product in solution. This is particularly useful for parallel synthesis or rapid library generation.
Diagram: Purification Workflow
Caption: Alternative purification strategies for N-Boc-2-cyclohexen-1-amine.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Signal | Assignment |
| ¹H NMR | δ ~5.6–6.0 ppm (m, 2H) | Olefinic protons (-CH=CH-)[10] |
| δ ~4.0 ppm (br s, 1H) | Allylic proton (-CH-NHBoc) | |
| δ ~1.8-2.2 ppm (m, 4H) | Allylic and other ring protons[10] | |
| δ ~1.5-1.7 ppm (m, 2H) | Aliphatic ring protons[10] | |
| δ ~1.45 ppm (s, 9H) | tert-butyl protons (-C(CH₃)₃) | |
| ¹³C NMR | δ ~155 ppm | Carbamate carbonyl (C=O) |
| δ ~125-135 ppm | Olefinic carbons (-CH=CH-)[9] | |
| δ ~80 ppm | Quaternary carbon (-C(CH₃)₃) | |
| δ ~50 ppm | Allylic carbon (-CH-NHBoc) | |
| δ ~28 ppm | tert-butyl carbons (-C(CH₃)₃) | |
| IR (cm⁻¹) | ~3350 cm⁻¹ (br) | N-H stretch |
| ~2970, 2860 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1690 cm⁻¹ (strong) | C=O stretch (carbamate) | |
| ~1650 cm⁻¹ (weak) | C=C stretch | |
| MS (ESI) | m/z 198 [M+H]⁺ | Protonated molecular ion |
| m/z 142 [M-C₄H₉+H]⁺ | Loss of tert-butyl group | |
| m/z 98 [M-Boc+H]⁺ | Loss of Boc group |
Reactivity and Applications in Drug Development
N-Boc-2-cyclohexen-1-amine is a versatile building block precisely because its different functional groups can be addressed selectively. The Boc group provides robust protection for the amine, allowing chemists to exploit the reactivity of the alkene.[11] Conversely, the alkene can be retained while the Boc group is removed to enable reactions at the nitrogen atom. This orthogonality is fundamental to its utility in synthesizing complex target molecules, a common requirement in drug discovery.[12]
Key Synthetic Transformations:
-
Alkene Functionalization: The double bond can undergo a variety of transformations, such as hydrogenation to access saturated N-Boc-cyclohexylamine, epoxidation followed by nucleophilic ring-opening to introduce new stereocenters, or dihydroxylation to form diols.
-
Deprotection and N-Functionalization: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM cleanly removes the Boc group, liberating the free allylic amine.[2] This free amine is a potent nucleophile and can be used in reductive aminations, amide couplings, or alkylations to build more complex structures.[13][14]
-
Use in Scaffolding: The cyclohexene core is a privileged scaffold found in numerous natural products and pharmaceuticals.[15][16] This intermediate provides a reliable entry point for the synthesis of libraries of compounds based on this core structure for screening and lead optimization.
Diagram: Synthetic Utility Pathways
Caption: Synthetic pathways originating from N-Boc-2-cyclohexen-1-amine.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Boc-2-cyclohexen-1-amine is not widely available, precautions should be based on related compounds. The parent amine and its precursors can be corrosive, harmful if inhaled, and cause skin and eye irritation.[17][18][19]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Conclusion
N-Boc-2-cyclohexen-1-amine stands out as a strategically important intermediate for researchers, scientists, and drug development professionals. Its well-defined structure, straightforward synthesis, and, most importantly, the orthogonal reactivity of its protected amine and alkene functionalities provide a reliable and versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties and reactivity, as detailed in this guide, enables its efficient incorporation into synthetic routes targeting novel therapeutics and other advanced chemical entities.
References
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